Leupeptin Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

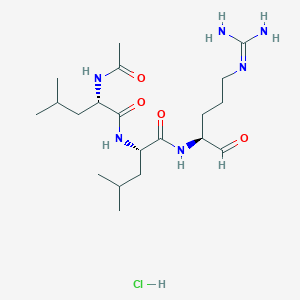

2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N6O4.ClH/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQYPQNFLLAILR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39ClN6O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585196 |

Source

|

| Record name | N-Acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.0 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24125-16-4 |

Source

|

| Record name | N-Acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Leupeptin Hydrochloride on Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms underpinning the inhibitory activity of leupeptin (B1674832) hydrochloride against serine proteases. Leupeptin, a natural tripeptide aldehyde, is a potent, reversible inhibitor widely utilized in research to prevent proteolytic degradation.

Core Mechanism of Action: Covalent Inhibition

Leupeptin functions as a competitive, transition-state inhibitor of serine and some cysteine proteases.[1] Its inhibitory specificity is largely driven by the C-terminal argininal (B8454810) residue, which mimics the natural arginine substrate of trypsin-like serine proteases. The core of its mechanism lies in the formation of a covalent, yet reversible, adduct with the catalytic serine residue within the enzyme's active site.[2]

The canonical catalytic triad (B1167595) of a serine protease, composed of serine (Ser), histidine (His), and aspartate (Asp), is the target of leupeptin. The aldehyde group of leupeptin is highly electrophilic and is attacked by the nucleophilic hydroxyl group of the active site serine (e.g., Ser-195 in trypsin).[3] This reaction is facilitated by the adjacent histidine residue (e.g., His-57 in trypsin), which acts as a general base, abstracting a proton from the serine hydroxyl. This nucleophilic attack results in the formation of a stable tetrahedral hemiacetal intermediate.[3][4] This covalent complex effectively blocks the active site, preventing substrate binding and catalysis.

While the inhibition is covalent, it is also reversible, and the inhibitory effect can be overcome by an excess of substrate or by removal of leupeptin, for instance, through dialysis.[1][2]

Caption: Covalent inhibition of a serine protease by leupeptin.

Quantitative Inhibition Data

Leupeptin exhibits varying inhibitory potency against a range of serine and cysteine proteases. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters for quantifying this activity.

| Protease | Inhibition Constant (Ki) | 50% Inhibitory Concentration (ID50/IC50) |

| Trypsin | 3.5 nM[1] | 2 µg/ml (Casein substrate)[2] |

| Plasmin | 3.4 µM[5] | 8 µg/ml (Fibrin substrate)[2] |

| Kallikrein | 19 µM[5] | 70 µg/ml (BAEE substrate)[2] |

| Calpain | 10 nM[5] | - |

| Cathepsin B | 6 nM[5] | 0.44 µg/ml (BAA substrate)[2] |

| Matriptase | 1.9 µM[5] | - |

| Matriptase 2 | 2.4 - 4.1 µM[5] | - |

| SARS-CoV-2 Mpro | - | 127.2 µM[6] |

Note: Ki and IC50 values can vary depending on the experimental conditions, substrate used, and purity of the enzyme and inhibitor.

Experimental Protocols

1. General Serine Protease Inhibition Assay using a Chromogenic Substrate

This protocol provides a general framework for determining the inhibitory activity of leupeptin against a serine protease like trypsin using a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPA).

Materials:

-

Purified serine protease (e.g., Trypsin)

-

Leupeptin hydrochloride

-

Chromogenic substrate (e.g., BAPA)

-

Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the serine protease in assay buffer.

-

Prepare a stock solution of leupeptin in a suitable solvent (e.g., water or DMSO).[2][5] Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare a stock solution of the chromogenic substrate in a suitable solvent.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the serine protease solution to each well (except for blanks).

-

Add varying concentrations of the leupeptin solution to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for the p-nitroaniline product of BAPA cleavage) using a microplate reader.

-

Record data at regular intervals for a specified duration.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve. Ki can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Caption: General workflow for determining protease inhibition kinetics.

Relevance in Cellular Signaling Pathways

Leupeptin's ability to inhibit cellular proteases makes it a valuable tool for studying various signaling pathways. For instance, leupeptin can block certain proteolytic steps in the antigen presentation pathway. Specifically, it inhibits the breakdown of the invariant chain associated with Major Histocompatibility Complex (MHC) class II molecules in endosomes.[7] This inhibition prevents the loading of antigenic peptides onto MHC class II molecules and their subsequent expression on the cell surface, which is a critical step for initiating an adaptive immune response.[7]

Caption: Leupeptin's inhibitory effect on the MHC Class II antigen presentation pathway.

References

- 1. Leupeptin - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two crystal structures of the leupeptin-trypsin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of endosomal proteolytic activity by leupeptin blocks surface expression of MHC class II molecules and their conversion to SDS resistance alpha beta heterodimers in endosomes - PMC [pmc.ncbi.nlm.nih.gov]

The Origin and Mechanism of Leupeptin: A Technical Guide

Leupeptin (B1674832), a potent, reversible protease inhibitor, stands as a cornerstone tool in biochemical and cell biology research. This technical guide delves into the origins, mechanism of action, biosynthesis, and quantitative inhibitory properties of Leupeptin, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical reagent.

Discovery and Natural Origin

Leupeptin was first discovered in 1969 by the Umezawa group.[1] It is a naturally occurring organic compound, classified as a tripeptide derivative, that is produced by various species of soil microorganisms.[2][3] Initially isolated from culture filtrates of Actinomycetes, it has since been identified in numerous species, including Streptomyces roseus, Streptomyces lavendulae, and Streptomyces exfoliatus.[4][5][6]

More recent research has expanded the known distribution of Leupeptin biosynthesis pathways, identifying them in several species of gammaproteobacterial pathogens, such as Photorhabdus, Xenorhabdus, and Klebsiella.[7][8][9] This wider distribution suggests that Leupeptin plays a significant role in microbial interactions and pathogenesis.[8][9] The naturally produced compound is typically a mixture of two forms: Acetyl-L-leucyl-L-leucyl-L-argininal (the most common form) and a propionyl variant.[10]

Chemical Structure and Properties

Leupeptin's chemical name is N-acetyl-L-leucyl-L-leucyl-L-argininal.[2] Its structure consists of a tripeptide backbone with an N-terminal acetyl group and, critically, a C-terminal argininal (B8454810) residue, which features an aldehyde functional group.[5][11] This terminal aldehyde is essential for its inhibitory activity.[6][11]

-

Molecular Formula: C₂₀H₃₈N₆O₄[2]

-

Molar Mass: 426.562 g·mol⁻¹[2]

-

Solubility: Leupeptin is readily soluble in water, methanol, ethanol, acetic acid, and DMSO.[2][3] It has poor solubility in less polar organic solvents like chloroform (B151607) and n-hexane.[3]

-

Stability: In aqueous solution, it is stable for approximately one week at 4°C and for one month at -20°C.[2]

Mechanism of Action

Leupeptin is a broad-spectrum, reversible, and competitive inhibitor of serine, cysteine, and threonine proteases.[1][2][12] It functions as a transition-state analogue.[1] The inhibitory mechanism is driven by the electrophilic aldehyde group on the C-terminal argininal.[3] This aldehyde reacts with the nucleophilic hydroxyl group of the catalytic serine or the thiol group of the catalytic cysteine in the enzyme's active site.[1][3] This reaction forms a covalent, yet reversible, hemiacetal or thiohemiacetal adduct, which mimics the tetrahedral transition state of peptide bond hydrolysis.[1] This stable complex effectively blocks the enzyme's catalytic activity.

References

- 1. MEROPS - the Peptidase Database [ebi.ac.uk]

- 2. Leupeptin - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. BIOSYNTHESIS OF LEUPEPTIN. III [jstage.jst.go.jp]

- 5. Leupeptin | C20H38N6O4 | CID 72429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Making and Breaking Leupeptin Protease Inhibitors in Pathogenic Gammaproteobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Inhibition properties of free and conjugated leupeptin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Leupeptin structure and chemical properties for researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Leupeptin, a widely used protease inhibitor. This document details its mechanism of action, inhibitory spectrum, and practical considerations for its use in experimental settings.

Chemical Structure and Properties

Leupeptin, also known as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring tripeptide aldehyde produced by various species of actinomycetes.[1] It is a potent reversible, competitive inhibitor of a broad range of serine and cysteine proteases.[2][3]

The chemical structure of Leupeptin is characterized by an N-terminal acetyl group, two leucine (B10760876) residues, and a C-terminal argininal (B8454810) residue.[4] The aldehyde group at the C-terminus is crucial for its inhibitory activity.[5] Leupeptin is commonly available as a hemisulfate salt.[6][7]

Table 1: Chemical and Physical Properties of Leupeptin

| Property | Value | References |

| Chemical Formula | C₂₀H₃₈N₆O₄ | [4][8] |

| Molecular Weight | 426.56 g/mol (free base) | [8] |

| 475.6 g/mol (hemisulfate) | [9][10][11] | |

| CAS Number | 55123-66-5 (free base) | [4][8][12] |

| 103476-89-7 (hemisulfate) | [7][13][14] | |

| IUPAC Name | (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide | [8] |

| Synonyms | Ac-Leu-Leu-Arg-al, N-Acetyl-L-leucyl-L-leucyl-L-argininal | [2][13] |

| Appearance | White to off-white powder | [13] |

| Solubility | Soluble in water (up to 50 mg/mL), ethanol, methanol, DMSO, and acetic acid.[1][2][5][15] Poorly soluble in acetone, chloroform, and ethyl ether.[1] | |

| Stability | Lyophilized powder is stable for years at -20°C.[9][14] Aqueous stock solutions (10 mM) are stable for 1 week at 4°C and for at least a month at -20°C.[2][6] Working solutions are stable for only a few hours.[2] | |

| Storage | Store lyophilized form at -20°C.[2][9] Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.[9] |

Mechanism of Action

Leupeptin functions as a transition-state analog inhibitor.[4] Its aldehyde group forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease.[1][6] This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, thus blocking the enzyme's catalytic activity.[16] This binding is reversible, and the inhibition can be overcome by an excess of substrate.[4][5]

Inhibitory Spectrum and Potency

Leupeptin exhibits broad inhibitory activity against serine and cysteine proteases. It is particularly effective against trypsin, plasmin, calpain, papain, and cathepsins B, H, and L.[3] However, it does not significantly inhibit chymotrypsin, thrombin, pepsin, or elastase.[4][10]

The inhibitory potency of Leupeptin is typically quantified by its inhibition constant (Kᵢ) and its half-maximal inhibitory concentration (IC₅₀). These values can vary depending on the specific protease, substrate, and experimental conditions.

Table 2: Inhibitory Potency of Leupeptin against Various Proteases

| Protease | Kᵢ Value | IC₅₀ Value | References |

| Trypsin | 3.5 nM, 35 nM | 2 µg/mL (Substrate: Casein) | [4][10][14] |

| Plasmin | 3.4 nM, 3.4 µM | 8 µg/mL (Substrate: Fibrinogen) | [4][10][14] |

| Cathepsin B | 4.1 nM, 6 nM | 0.44 µg/mL (Substrate: Nα-benzoyl-L-arginine amide HCl) | [2][4][10] |

| Calpain | 10 nM | - | [10][14] |

| Papain | - | 0.5 µg/mL (Substrate: Casein) | [2] |

| Kallikrein | 19 µM | 75 µg/mL (Substrate: BAEE) | [2][10][14] |

| Matriptase | 1.9 µM | - | [10] |

| Matriptase 2 | 2.4 µM | - | [10] |

| SARS-CoV-2 Mpro | - | 127.2 µM | [12] |

| Human Coronavirus 229E | - | ~1 µM (0.4 µg/mL) | [12] |

Experimental Protocols

Preparation of Stock Solutions

A common stock solution concentration for Leupeptin is 10 mM. To prepare a 10 mM stock solution of Leupeptin hemisulfate (MW: 475.6 g/mol ):

-

Weigh out 4.76 mg of Leupeptin hemisulfate.

-

Dissolve it in 1 mL of sterile water or an appropriate buffer (e.g., PBS).[11] For some applications, DMSO can also be used as a solvent.[9]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month.[2]

General Protease Inhibition Assay

This protocol provides a general framework for determining the inhibitory effect of Leupeptin on a specific protease using a chromogenic or fluorogenic substrate.

Materials:

-

Purified protease of interest

-

Leupeptin stock solution (e.g., 10 mM)

-

Chromogenic or fluorogenic substrate specific for the protease

-

Assay buffer (optimized for the specific protease)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the purified protease to the desired working concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of the Leupeptin stock solution in the assay buffer to obtain a range of concentrations for testing.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Assay buffer

-

Leupeptin solution at various concentrations (or buffer for the control)

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

-

Reaction Initiation: Add the substrate to each well to start the reaction.

-

Data Acquisition: Immediately place the microplate in a plate reader and measure the absorbance or fluorescence at regular intervals for a specific duration.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each Leupeptin concentration from the linear portion of the progress curves.

-

Plot the percentage of inhibition against the logarithm of the Leupeptin concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

The Kᵢ value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis-Menten constant (Kₘ) of the substrate is known.

-

Use of Leupeptin in Cell Lysis for Western Blotting and Immunoprecipitation

Leupeptin is a standard component of lysis buffers to prevent protein degradation by proteases released during cell lysis.

Lysis Buffer Composition (Example):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% Triton X-100 or NP-40

-

1 mM EDTA

-

1-10 µg/mL Leupeptin (add fresh from stock solution just before use)

-

Other protease and phosphatase inhibitors as needed (e.g., aprotinin, PMSF, sodium orthovanadate)

Procedure:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer containing freshly added Leupeptin to the cell pellet or culture dish.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract for downstream applications like Western blotting or immunoprecipitation.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cephamls.com [cephamls.com]

- 4. Leupeptin - Wikipedia [en.wikipedia.org]

- 5. biocompare.com [biocompare.com]

- 6. Leupeptin | 103476-89-7 [chemicalbook.com]

- 7. Leupeptin hemisulfate anhydrous | C40H78N12O12S | CID 2733491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Leupeptin | C20H38N6O4 | CID 72429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Leupeptin Hemisulfate | Cell Signaling Technology [cellsignal.com]

- 10. selleckchem.com [selleckchem.com]

- 11. ubpbio.com [ubpbio.com]

- 12. Leupeptin | CAS#:55123-66-5 | Chemsrc [chemsrc.com]

- 13. mpbio.com [mpbio.com]

- 14. caymanchem.com [caymanchem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Two crystal structures of the leupeptin-trypsin complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibitory Spectrum of Leupeptin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Leupeptin, a microbial-derived tripeptide, is a widely utilized reversible competitive inhibitor of a broad range of proteases. Its hydrochloride salt is a common laboratory formulation. This guide provides a comprehensive overview of the inhibitory characteristics of Leupeptin Hydrochloride, detailing its target proteases, inhibitory constants, and the experimental methodologies used for these determinations. Furthermore, it visualizes key mechanisms and pathways to facilitate a deeper understanding of its biochemical interactions.

Inhibitory Spectrum and Potency

Leupeptin exhibits potent inhibitory activity primarily against serine and cysteine proteases, with some activity towards threonine proteases.[1] The mechanism of inhibition involves the formation of a covalent hemiacetal adduct between the C-terminal aldehyde group of Leupeptin and the active site serine or cysteine residue of the target protease.[2] This reversible interaction is key to its function in protecting proteins from degradation during extraction and analysis.

The inhibitory potency of Leupeptin is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are crucial for researchers to determine the effective concentration for their specific applications. A summary of these values for various proteases is presented below.

| Target Protease | Protease Class | Organism/Source | Ki | IC50 |

| Cathepsin B | Cysteine Protease | Bovine Spleen | 6 nM[3][4] | - |

| Calpain | Cysteine Protease | Recombinant Human | 10 nM[3], 72 nM[4] | - |

| Trypsin | Serine Protease | Bovine | 35 nM[3][4] | - |

| Plasmin | Serine Protease | Human | 3.4 µM[3][4] | - |

| Kallikrein | Serine Protease | - | 19 µM[3] | - |

| Matriptase | Serine Protease | Human Recombinant | 1.9 µM | - |

| Matriptase 2 | Serine Protease | Human Recombinant | 2.4 µM, 4.1 µM | - |

| SARS-CoV-2 Mpro | Cysteine Protease | - | - | 127.2 µM[1][5] |

| Human Coronavirus 229E | - | - | - | 0.4 µg/mL (~1 µM)[1][4][5] |

It is noteworthy that Leupeptin does not inhibit all proteases. Enzymes such as α-, β-, γ-, and δ-chymotrypsin, pepsin, cathepsin D, elastase, renin, and thermolysin are not significantly affected by Leupeptin.[2]

Mechanism of Action

The inhibitory action of Leupeptin is a well-characterized example of transition-state analog inhibition. The aldehyde group at the C-terminus of the Leupeptin peptide (Ac-Leu-Leu-Arg-al) is critical for its activity. This aldehyde mimics the tetrahedral intermediate formed during peptide bond hydrolysis by the protease.

Caption: Covalent modification of the active site by Leupeptin.

Experimental Protocols

The determination of the inhibitory spectrum and potency of Leupeptin involves a series of well-defined biochemical assays. A general workflow for assessing a protease inhibitor is outlined below.

General Protocol for Protease Inhibition Assay:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).[6][7]

-

Prepare a buffered solution for the assay (e.g., Tris-HCl or PBS) at the optimal pH for the target protease.

-

Prepare a stock solution of the target protease and a specific chromogenic or fluorogenic substrate.

-

-

Assay Procedure:

-

In a microplate, add varying concentrations of Leupeptin to the assay buffer.

-

Add a constant concentration of the target protease to each well and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each Leupeptin concentration.

-

Plot the percentage of inhibition against the logarithm of the Leupeptin concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the Ki value, perform the assay with multiple substrate concentrations and analyze the data using kinetic models such as the Michaelis-Menten equation and its derivatives for competitive inhibition.

-

Caption: A typical workflow for evaluating protease inhibitors.

Impact on Signaling Pathways

Leupeptin's ability to inhibit specific proteases can have significant effects on cellular signaling pathways. For instance, its inhibition of thrombin and trypsin has been shown to block platelet activation.[8] Thrombin and trypsin activate phospholipase C, leading to a signaling cascade that results in platelet aggregation and serotonin (B10506) release. Leupeptin effectively blocks these responses.[8]

Caption: Leupeptin's role in blocking protease-mediated signaling.

Applications in Research and Drug Development

The well-defined inhibitory spectrum of Leupeptin makes it an invaluable tool in various research applications:

-

Proteomics: Leupeptin is a standard component of protease inhibitor cocktails used to prevent protein degradation during cell lysis and protein purification.[9]

-

Cell Biology: It is used to study the roles of specific proteases in cellular processes such as apoptosis and autophagy.[6][9]

-

Drug Discovery: Leupeptin can serve as a reference compound in the screening and development of new protease inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leupeptin Hemisulfate | Cell Signaling Technology [cellsignal.com]

- 7. mpbio.com [mpbio.com]

- 8. Leupeptin selectively inhibits human platelet responses induced by thrombin and trypsin; a role for proteolytic activation of phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cephamls.com [cephamls.com]

Leupeptin: A Technical Guide to its Discovery, Mechanism, and Application in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leupeptin, a naturally occurring protease inhibitor, has been an indispensable tool in biochemical and cell biology research for over half a century. This technical guide provides an in-depth exploration of Leupeptin, from its initial discovery and historical significance to its intricate mechanism of action and its wide-ranging applications in contemporary scientific investigation. We present a comprehensive overview of its inhibitory effects on various proteases, supported by quantitative data, and offer detailed experimental protocols for its effective use in the laboratory. Furthermore, this guide elucidates the impact of Leupeptin on key cellular signaling pathways, visualized through detailed diagrams, to empower researchers in their pursuit of scientific discovery.

Discovery and History

Leupeptin was first discovered in 1969 by a team of Japanese scientists led by Dr. Hamao Umezawa.[1] The researchers isolated this novel compound from the culture broth of various species of Actinomyces, a group of soil bacteria.[2][3] Their seminal papers, published in The Journal of Antibiotics, described the isolation, purification, and initial characterization of two closely related forms of Leupeptin: Leupeptin Ac (acetyl-L-leucyl-L-leucyl-L-argininal) and Leupeptin Pr (propionyl-L-leucyl-L-leucyl-L-argininal).[2][3] The acetyl form is the most commonly used in research.

The Umezawa group's pioneering work demonstrated Leupeptin's potent inhibitory activity against a range of proteases, including plasmin, trypsin, and papain, while showing no effect on others like α-chymotrypsin.[4] This selective inhibition marked a significant advancement in the field of enzyme inhibitors and provided scientists with a new tool to dissect the roles of specific proteases in biological processes. Subsequent studies by the same group and others further elucidated its structure and biological activities, solidifying its importance in the scientific community.[3][5][6]

Mechanism of Action

Leupeptin is a reversible, competitive, and transition-state analog inhibitor of a broad spectrum of serine, cysteine, and some threonine proteases. Its inhibitory activity is attributed to the C-terminal argininal (B8454810) residue, which contains an aldehyde group. This aldehyde group forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease, mimicking the tetrahedral intermediate of the peptide bond cleavage reaction. This stable complex effectively blocks the enzyme's catalytic activity.

The interaction is reversible, and the degree of inhibition can be influenced by the concentration of the substrate. The specificity of Leupeptin is largely determined by the preference of the protease for an arginine residue at the P1 position of the substrate.

Quantitative Inhibitory Data

The efficacy of Leupeptin as a protease inhibitor is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values vary depending on the target protease, the substrate used in the assay, and the experimental conditions. The following tables summarize the reported inhibitory activities of Leupeptin against a selection of common proteases.

| Protease | Organism/Source | Ki (nM) | Reference(s) |

| Trypsin | Bovine | 3.5 | [7] |

| Cathepsin B | Bovine Spleen | 6 | |

| Cathepsin B | Human Spleen | ~5 | [8] |

| Calpain | 10 | ||

| Plasmin | Human | 3400 | [7] |

| Kallikrein | Porcine | 19000 |

Table 1: Inhibition Constants (Ki) of Leupeptin for Various Proteases.

| Protease/System | Substrate/Assay | IC50 | Reference(s) |

| SARS-CoV-2 Mpro | In vitro enzyme assay | 127.2 µM | [9] |

| SARS-CoV-2 (in Vero cells) | Antiviral assay | 42.34 µM | [9] |

| Human Coronavirus 229E | Plaque reduction assay | ~1 µM | [9] |

| Cathepsin A | Carbobenzoxy-L-glutamyl-L-tyrosine | 1680 µg/mL | |

| Cathepsin B |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Leupeptin.

Experimental Protocols

Leupeptin is a versatile tool in the laboratory, commonly used to prevent proteolytic degradation during protein purification, cell lysis, and immunoprecipitation. Below are detailed protocols for some of its key applications.

Preparation of Leupeptin Stock Solution

Materials:

-

Leupeptin hemisulfate salt

-

Sterile deionized water or DMSO

-

Microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution, dissolve 10 mg of Leupeptin hemisulfate (MW: 475.6 g/mol ) in 2.1 mL of sterile deionized water or DMSO.[10]

-

Mix thoroughly by vortexing until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The aqueous stock solution is stable for approximately one week at 4°C and for at least one month at -20°C.

Fluorometric Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of Leupeptin on a specific protease using a fluorogenic substrate.

Materials:

-

Purified protease of interest

-

Fluorogenic substrate specific for the protease (e.g., Suc-LLVY-AMC for calpain, Ac-RR-AFC for cathepsin B)

-

Assay buffer (specific to the protease)

-

Leupeptin stock solution (e.g., 10 mM)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of the Leupeptin stock solution in the assay buffer to achieve the desired final concentrations in the assay.

-

Dilute the purified protease to its optimal working concentration in the assay buffer.

-

Prepare the fluorogenic substrate at the recommended concentration in the assay buffer.

-

-

Assay Setup:

-

In the wells of the 96-well plate, add the following:

-

Blank: Assay buffer only.

-

Enzyme Control: Protease solution and assay buffer.

-

Inhibitor Wells: Protease solution and the various dilutions of Leupeptin.

-

-

Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow Leupeptin to bind to the protease.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Measurement:

-

Immediately place the plate in the fluorometric microplate reader.

-

Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

-

Data Analysis:

-

Calculate the initial reaction rates (V0) from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each Leupeptin concentration relative to the enzyme control.

-

Plot the percent inhibition against the Leupeptin concentration to calculate the IC50 value.

-

Cell Lysis for Western Blotting

This protocol describes the preparation of cell lysates for subsequent analysis by Western blotting, using Leupeptin to prevent protein degradation.

Materials:

-

Cultured cells (adherent or suspension)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Leupeptin stock solution (10 mM)

-

Other protease and phosphatase inhibitors (e.g., aprotinin, PMSF, sodium orthovanadate)

-

Cell scraper (for adherent cells)

-

Microcentrifuge

Procedure:

-

Prepare Lysis Buffer: Immediately before use, add Leupeptin to the lysis buffer to a final concentration of 10 µM (a 1:1000 dilution of a 10 mM stock).[10] Add other protease and phosphatase inhibitors as required. Keep the lysis buffer on ice.

-

Cell Harvesting:

-

Adherent Cells: Wash the cells with ice-cold PBS. Add the prepared ice-cold lysis buffer to the plate and scrape the cells.

-

Suspension Cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in the prepared ice-cold lysis buffer.

-

-

Lysis:

-

Incubate the cell suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

-

Clarification:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.

-

-

Collect Supernatant:

-

Carefully transfer the supernatant (the cell lysate) to a new pre-chilled microcentrifuge tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Sample Preparation for SDS-PAGE:

-

Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

The samples are now ready for SDS-PAGE and Western blotting.

-

Immunoprecipitation

This protocol outlines the use of Leupeptin in immunoprecipitation to isolate a specific protein from a cell lysate.

Materials:

-

Cell lysate prepared as described in section 4.3.

-

Primary antibody specific to the protein of interest

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer (e.g., lysis buffer without detergents)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

Add the primary antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.

-

-

Elution:

-

Resuspend the beads in elution buffer.

-

If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes to release the protein complex.

-

Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated protein for analysis by Western blotting.

-

Signaling Pathways and Experimental Workflows

Leupeptin's ability to inhibit specific proteases has made it a valuable tool for studying their roles in various cellular signaling pathways. The following sections describe key pathways influenced by Leupeptin and include diagrams generated using Graphviz to visualize these complex interactions.

Leupeptin and the Calpain-Mediated Apoptosis Pathway

Calpains are a family of calcium-dependent cysteine proteases that play a crucial role in apoptosis (programmed cell death). Under conditions of cellular stress that lead to an increase in intracellular calcium, calpains become activated and cleave a variety of substrates, contributing to the apoptotic cascade. Leupeptin, as a calpain inhibitor, can be used to investigate and modulate this pathway.

Caption: Calpain-mediated apoptotic pathway and the inhibitory point of Leupeptin.

Leupeptin and the Cathepsin B-Mediated Autophagy Pathway

Cathepsin B is a lysosomal cysteine protease involved in the degradation of cellular components during autophagy, a cellular recycling process. Inhibition of cathepsin B by Leupeptin can lead to the accumulation of autophagosomes, providing a method to study autophagic flux.

Caption: Role of Cathepsin B in autophagy and its inhibition by Leupeptin.

Experimental Workflow for Studying Protease Inhibition in Cell Culture

This workflow illustrates a typical experimental design for investigating the effects of Leupeptin on a specific cellular process mediated by a target protease.

Caption: General experimental workflow for investigating Leupeptin's effects in cell culture.

Conclusion

For over five decades, Leupeptin has remained a cornerstone of research in the life sciences. Its broad yet selective inhibitory profile against key proteases, coupled with its well-characterized mechanism of action, has enabled countless discoveries in fields ranging from enzymology to cell biology and drug discovery. This technical guide has provided a comprehensive resource for researchers, offering historical context, detailed quantitative data, practical experimental protocols, and a visual representation of its impact on critical cellular pathways. As research continues to unravel the complex roles of proteases in health and disease, Leupeptin will undoubtedly continue to be an invaluable tool for scientists and drug development professionals, facilitating a deeper understanding of fundamental biological processes and paving the way for novel therapeutic interventions.

References

- 1. Enzyme Inhibitors of Microbial Origin - Hamao Umezawa - Google Books [books.google.com]

- 2. Leupeptins, new protease inhibitors from Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The structure and activity of leupeptins and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities of leupeptins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pepstatin, a new pepsin inhibitor produced by Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2021072196A1 - Compositions and methods for measuring and inhibiting calpain-5 activity - Google Patents [patents.google.com]

- 8. The slow, tight-binding inhibition of cathepsin B by leupeptin. A hysteretic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. med.upenn.edu [med.upenn.edu]

Leupeptin's Role in Preventing Protein Degradation In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of in vitro research, maintaining the integrity of proteins is paramount. Endogenous proteases, released during cell lysis, pose a significant threat to experimental outcomes by degrading target proteins. Leupeptin (B1674832), a modified tripeptide of microbial origin, stands as a cornerstone in the arsenal (B13267) of protease inhibitors. This technical guide provides an in-depth exploration of leupeptin's mechanism of action, its application in preventing protein degradation in vitro, detailed experimental protocols, and an overview of the key signaling pathways influenced by the proteases it inhibits.

Mechanism of Action and Specificity

Leupeptin, with the chemical structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is a potent, reversible, and competitive inhibitor of a broad spectrum of serine and cysteine proteases.[1] Its inhibitory activity is conferred by the C-terminal aldehyde group, which forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease.[2] This reversible interaction makes it a valuable tool for studies where the removal of the inhibitor is desired.

Leupeptin exhibits a wide range of inhibitory activity against proteases crucial in cellular processes, including but not limited to calpains, cathepsins, trypsin, and plasmin.[1][2] However, it is important to note that leupeptin does not inhibit all proteases; for instance, it is ineffective against α-chymotrypsin, thrombin, pepsin, and cathepsin D.[1][2]

Quantitative Data on Leupeptin's Inhibitory Activity

The efficacy of leupeptin in preventing protein degradation has been quantified in various in vitro systems. The following tables summarize key findings from published research, providing insights into its potency and application.

| Target Protease | Substrate | Cell/Tissue Type | Leupeptin Concentration | % Inhibition | Reference |

| Cathepsin B | N/A | Rat Hepatocytes | Not Specified | 35-50% | [3] |

| Long-lived Proteins | Radiolabeled Proteins | Rat Hepatocytes | 50 µg/mL | 20-30% | [3] |

| Proteoglycans | [35S]sulfate-labeled proteoglycans | Rat Ovarian Granulosa Cells | 100 µg/mL | ~80% | [4] |

| Calpains | Endogenous substrates | Primary Rat Motoneurons | 100 µM | Increased motoneuron survival by ~25% | [5] |

| Myofibrillar Alkaline Proteinase | Endogenous substrates | Rat Muscle | Not Specified in vitro | Significant inhibition | [6] |

Table 1: Inhibition of Protein Degradation by Leupeptin in Various In Vitro Models. This table summarizes the quantitative inhibitory effects of leupeptin on specific proteases and protein classes in different cell and tissue types.

| Protease | Ki (Inhibition Constant) |

| Trypsin | 3.5 nM |

| Plasmin | 3.4 nM |

| Cathepsin B | 4.1 nM |

Table 2: Leupeptin's Inhibition Constants (Ki) for Key Proteases. This table presents the high-affinity binding of leupeptin to several common serine and cysteine proteases.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of leupeptin in research. The following sections provide step-by-step protocols for key experiments demonstrating leupeptin's efficacy.

Protocol 1: Inhibition of Long-Lived Protein Degradation in Cultured Rat Hepatocytes

This protocol is adapted from studies demonstrating the effect of leupeptin on the degradation of endogenous, long-lived proteins in primary rat hepatocytes.[3][7]

1. Cell Culture and Labeling:

-

Isolate primary hepatocytes from adult rats via collagenase perfusion.

-

Culture the hepatocytes in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

To label long-lived proteins, incubate the cells with a radioactive amino acid (e.g., [3H]leucine or [14C]valine) for 24-48 hours.

-

After the labeling period, wash the cells extensively with fresh, non-radioactive medium to remove unincorporated amino acids.

2. Leupeptin Treatment and Measurement of Protein Degradation:

-

Incubate the labeled hepatocytes in fresh medium containing a chase concentration of the corresponding non-radioactive amino acid (e.g., 2 mM leucine).

-

Add leupeptin to the experimental cultures at a final concentration of 50 µg/mL. Prepare a control group without leupeptin.

-

At various time points (e.g., 0, 2, 4, 6 hours), collect aliquots of the culture medium and the cell monolayer.

-

Precipitate the protein from the medium and cell lysates using trichloroacetic acid (TCA).

-

Measure the radioactivity in the TCA-soluble fraction of the medium (representing degraded protein) and the TCA-precipitable fraction of the cell lysate (representing intact protein) using a scintillation counter.

-

Calculate the percentage of protein degradation as the ratio of TCA-soluble radioactivity in the medium to the total radioactivity (medium + cells).

Protocol 2: Assessment of Proteoglycan Degradation in Rat Ovarian Granulosa Cells

This protocol is based on research investigating the inhibitory effect of leupeptin on the degradation of proteoglycans in cultured rat ovarian granulosa cells.[4]

1. Cell Culture and Labeling:

-

Isolate granulosa cells from immature female rats.

-

Culture the cells in a suitable medium (e.g., McCoy's 5a) supplemented with hormones and antibiotics.

-

Label the proteoglycans by incubating the cells with [35S]sulfate for 20 hours.

2. Chase Experiment with Leupeptin:

-

After labeling, wash the cells to remove unincorporated [35S]sulfate.

-

Initiate a chase period by incubating the cells in fresh medium.

-

For the experimental group, add leupeptin to the medium at a final concentration of 100 µg/mL. Maintain a control group without leupeptin.

-

Continue the chase for 7 hours.

3. Analysis of Proteoglycan Degradation:

-

At the end of the chase period, collect both the culture medium and the cell layer.

-

Isolate and quantify the amount of [35S]sulfate-labeled proteoglycans and their degradation products in both fractions using techniques such as Sephadex G-25 chromatography to separate intact proteoglycans from smaller degradation products.

-

The percentage of inhibition of proteoglycan degradation is calculated by comparing the amount of intact proteoglycans in the leupeptin-treated group to the control group.

Protocol 3: In Vitro Calpain Activity Assay (Fluorometric)

This protocol provides a general method to measure the inhibitory effect of leupeptin on calpain activity using a fluorogenic substrate.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 M KCl, 1 mM DTT.

-

Calpain Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) stock solution in DMSO.

-

Leupeptin Stock Solution: Prepare a concentrated stock solution of leupeptin in water or a suitable buffer.

-

Calcium Chloride (CaCl2) Solution: 100 mM stock solution.

2. Assay Procedure:

-

Prepare a reaction mixture containing Assay Buffer and the desired final concentration of CaCl2 (e.g., 5 mM).

-

Add varying concentrations of leupeptin to the reaction mixture. Include a control with no leupeptin.

-

Add purified calpain enzyme or a cell lysate containing calpain to the mixture.

-

Pre-incubate for 10-15 minutes at room temperature to allow leupeptin to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic calpain substrate to a final concentration of 20-50 µM.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

3. Data Analysis:

-

Calculate the rate of the reaction (slope of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each leupeptin concentration relative to the control.

-

Plot the percentage of inhibition against the leupeptin concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Leupeptin's utility extends to the study of various signaling pathways where its target proteases play a pivotal role. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for studying protein degradation.

References

- 1. Effects of leupeptin and pepstatin on protein turnover in adult rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathepsin B in programmed cell death machinery: mechanisms of execution and regulatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of protease inhibitors and decreased temperature on the degradation of different classes of proteins in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of intracellular degradation of proteoglycans by leupeptin in rat ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cathepsin B Activity Initiates Apoptosis via Digestive Protease Activation in Pancreatic Acinar Cells and Experimental Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduction of muscle protein degradation by leupeptin in acutely uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of protein degradation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Leupeptin in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular biology, preserving the integrity of proteins during experimental procedures is paramount. Endogenous proteases, released during cell lysis, pose a significant threat to protein stability, potentially leading to degradation and confounding experimental outcomes. Leupeptin, a naturally occurring tripeptide aldehyde, has established itself as a cornerstone in the arsenal (B13267) of protease inhibitors. This in-depth technical guide elucidates the fundamental principles of using Leupeptin, providing researchers with the necessary knowledge to effectively harness its inhibitory capabilities.

Mechanism of Action

Leupeptin, with the chemical structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is a potent, reversible, and competitive inhibitor of a broad spectrum of proteases.[1] Its mechanism of action hinges on the C-terminal aldehyde group, which forms a covalent hemiacetal adduct with the active site serine or cysteine residues of target proteases.[2] This interaction effectively blocks the catalytic activity of these enzymes. Leupeptin primarily targets serine and cysteine proteases, with little to no effect on aspartic and metalloproteases.[2][3]

Quantitative Data: Inhibitory Activity of Leupeptin

The efficacy of Leupeptin against various proteases is quantitatively described by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values are crucial for determining the optimal working concentration in a given experiment.

| Protease | Class | Organism/Source | Ki | IC50 (µg/mL) |

| Trypsin | Serine | Bovine | 3.5 nM[4] | 2[5] |

| Plasmin | Serine | Human | 3.4 nM[4] | 8[5] |

| Cathepsin B | Cysteine | Human Spleen | ~5 nM[6] | 0.44[5] |

| Kallikrein | Serine | Porcine | - | 75[5] |

| Papain | Cysteine | - | - | 0.5[5] |

| Thrombin | Serine | - | - | 10000[5] |

| Transmembrane protease serine 6 | Serine | - | 2.4 µM, 4.1 µM[7] | - |

Note: Ki and IC50 values can vary depending on the experimental conditions, including substrate concentration and pH.

Experimental Protocols

Leupeptin is most commonly used as a component of a protease inhibitor cocktail in lysis buffers for protein extraction from various sources. The typical working concentration of Leupeptin ranges from 1 to 10 µg/mL (approximately 2-20 µM).[3]

Preparation of Leupeptin Stock Solution

-

Reagents: Leupeptin hemisulfate salt, sterile distilled water or DMSO.

-

Procedure:

-

Weigh out the desired amount of Leupeptin.

-

Dissolve in sterile water or DMSO to a stock concentration of 1-10 mg/mL.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C. Aqueous stock solutions are stable for about one week at 4°C and for up to a month at -20°C.[5]

-

General Protein Extraction from Cultured Mammalian Cells

-

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease Inhibitor Cocktail (including Leupeptin)

-

Cell scraper

-

Microcentrifuge tubes

-

-

Protocol:

-

Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add ice-cold lysis buffer supplemented with a protease inhibitor cocktail (including Leupeptin at a final concentration of 1-10 µg/mL) to the dish.[8][9]

-

Use a cell scraper to gently scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

-

Determine the protein concentration using a suitable protein assay.

-

Store the protein extract at -80°C for future use.

-

Protein Extraction from Tissues

-

Materials:

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Ice-cold Lysis Buffer with Protease Inhibitors (as above)

-

-

Protocol:

-

Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to prevent protein degradation.

-

Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

-

Transfer the tissue powder to a pre-chilled tube containing ice-cold lysis buffer with a protease inhibitor cocktail (including Leupeptin).

-

Homogenize the tissue using a homogenizer until a uniform lysate is obtained.

-

Proceed with the incubation and centrifugation steps as described in the cultured cell protocol (steps 4-8).

-

Visualizations

Experimental Workflow: Protein Extraction and Analysis

Caption: General workflow for protein extraction using Leupeptin and subsequent analysis.

Signaling Pathway: Role of Leupeptin in Studying Protein Degradation

Caption: Inhibition of lysosomal proteases by Leupeptin in protein degradation studies.

Conclusion

Leupeptin remains an indispensable tool in molecular biology for safeguarding proteins against proteolytic degradation. Its broad inhibitory spectrum against serine and cysteine proteases, coupled with its well-characterized mechanism of action, makes it a reliable component of any protein extraction protocol. By understanding the core principles of its use, including appropriate working concentrations and proper handling, researchers can significantly enhance the quality and reliability of their experimental results. This guide provides a comprehensive overview to aid scientists in the effective application of Leupeptin, thereby contributing to the advancement of protein research and drug development.

References

- 1. Cell extracts, immunoprecipitation, and Western blot analysis [bio-protocol.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. The slow, tight-binding inhibition of cathepsin B by leupeptin. A hysteretic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transmembrane protease serine 6 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. croyezbio.com [croyezbio.com]

- 9. mdpi.com [mdpi.com]

Leupeptin Hydrochloride: A Comprehensive Technical Guide for Protein Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough understanding of leupeptin (B1674832) hydrochloride, a crucial tool for preserving protein integrity in a wide range of research applications. This document details its mechanism of action, chemical properties, and practical applications, offering detailed experimental protocols and quantitative data to support your research endeavors.

Introduction to Leupeptin Hydrochloride

Leupeptin is a naturally occurring tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by various species of Actinomycetes bacteria.[1] It is a potent, reversible, and competitive inhibitor of a broad spectrum of serine and cysteine proteases.[2][3] In protein research, the hydrochloride salt of leupeptin is commonly used to prevent the degradation of target proteins by endogenous proteases released during cell lysis and protein extraction.[1] Its low toxicity and broad inhibitory spectrum make it an indispensable component of many protease inhibitor cocktails.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Reference |

| Synonyms | Acetyl-Leu-Leu-Arg-al hydrochloride, N-Acetyl-L-leucyl-L-leucyl-L-argininal hydrochloride | [4][5] |

| CAS Number | 24125-16-4 | [5][6] |

| Molecular Formula | C₂₀H₃₈N₆O₄ · HCl | [4][6] |

| Molecular Weight | 463.02 g/mol | [4][6] |

| Appearance | White to off-white powder | [7] |

| Solubility | Soluble in water (up to 50 mg/mL), methanol, ethanol, acetic acid, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Poorly soluble in acetone, chloroform, and ethyl ether. | [7][8] |

| Storage (Lyophilized Powder) | Store at -20°C for long-term stability. | [2] |

| Storage (Stock Solution) | A 10 mM aqueous solution is stable for one week at 4°C and for one month when aliquoted and stored at -20°C. Working solutions (10-100 µM) are stable for only a few hours and should be kept on ice. | [2][7] |

Mechanism of Action

Leupeptin functions as a transition-state analog inhibitor.[1] Its C-terminal aldehyde group forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease.[8] This interaction blocks the catalytic activity of the enzyme, thereby preventing the cleavage of substrate proteins. As a competitive inhibitor, its effect can be overcome by a high concentration of the substrate.[1]

Inhibitory Spectrum and Potency

Leupeptin exhibits inhibitory activity against a wide array of serine and cysteine proteases. However, it is ineffective against aspartic proteases and some metalloproteases.

Table of Inhibited and Non-Inhibited Proteases:

| Inhibited Proteases | Non-Inhibited Proteases |

| Trypsin | α-Chymotrypsin |

| Plasmin | Pepsin |

| Kallikrein | Cathepsin D |

| Papain | Elastase |

| Cathepsin B, H, and L | Renin |

| Calpain | Thermolysin |

| Proteinase K | Thrombin (partially) |

Quantitative Inhibitory Data:

The potency of leupeptin is often expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate greater potency.

| Protease | Ki | IC50 (µg/mL) |

| Trypsin | 3.5 nM | 2 |

| Plasmin | 3.4 nM | 8 |

| Cathepsin B | 4.1 nM | 0.44 |

| Calpain | - | - |

| Papain | - | 0.5 |

| Kallikrein | - | 75 |

Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration and pH.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Nuclease-free water or DMSO

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution in water, dissolve 4.63 mg of this compound in 1 mL of nuclease-free water.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month. For short-term storage (up to one week), the solution can be kept at 4°C.

Use in Protein Extraction (Lysis Buffers)

Leupeptin is a standard component of lysis buffers to protect proteins from degradation upon cell disruption. It is typically used in combination with other protease inhibitors to create a broad-spectrum "protease inhibitor cocktail."

Example Lysis Buffer (RIPA Buffer):

| Component | Final Concentration |

| Tris-HCl, pH 7.4 | 50 mM |

| NaCl | 150 mM |

| NP-40 | 1% |

| Sodium deoxycholate | 0.5% |

| SDS | 0.1% |

| Leupeptin | 1-10 µg/mL (2-20 µM) |

| Aprotinin | 1-10 µg/mL |

| PMSF or AEBSF | 1 mM |

| Optional: Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) |

Protocol:

-

Prepare the lysis buffer with all components except the protease inhibitors.

-

Immediately before use, add the protease inhibitors, including leupeptin, to the desired final concentration from your stock solutions.

-

Keep the lysis buffer and all subsequent steps on ice to minimize protease activity.

-

Proceed with your standard cell lysis and protein extraction protocol.

Use in Immunoprecipitation (IP) and Western Blotting

Leupeptin should be included in all buffers used during immunoprecipitation and in the sample buffer for western blotting to protect the target protein and antibodies from proteolysis.

Immunoprecipitation Wash Buffer:

The composition of the wash buffer is often similar to the lysis buffer but may have lower detergent concentrations. It is crucial to include protease inhibitors like leupeptin in the wash buffers to maintain protection throughout the IP process.

Western Blot Sample Preparation:

When preparing protein lysates for SDS-PAGE and western blotting, ensure that the sample buffer is supplemented with a fresh aliquot of your protease inhibitor cocktail containing leupeptin.

Indirect Effects on Signaling Pathways

Proteases play critical roles in regulating cellular signaling pathways by cleaving and activating or inactivating signaling molecules. By inhibiting specific proteases, leupeptin can indirectly influence these pathways. For example, calpains, a family of calcium-dependent cysteine proteases inhibited by leupeptin, are involved in the cleavage and activation of various signaling proteins, including protein kinase C (PKC) and the transcription factor NF-κB.

Inhibition of calpain by leupeptin can prevent the proteolytic activation of PKC isoforms and the degradation of the NF-κB inhibitor, IκB. This leads to the downstream modulation of signaling cascades involved in cell proliferation, differentiation, and apoptosis.

Important Considerations and Potential Pitfalls

-

Interference with Protein Quantification Assays: The aldehyde group in leupeptin can act as a reducing agent, which may interfere with certain colorimetric protein assays.[2] This interference is more pronounced in the Lowry assay and to a lesser extent in the Bradford assay.[2] It is advisable to use a protein assay method that is less susceptible to reducing agents, such as the bicinchoninic acid (BCA) assay, or to prepare protein standards in the same buffer (including leupeptin) as the samples to generate a reliable standard curve.

-

Limited Cell Permeability: Leupeptin is not readily cell-permeable, making it most effective for in vitro applications where cell membranes are disrupted, such as in cell lysates.[8] For studies involving intact cells, a cell-permeable analog may be required.

-

Reversibility: As a reversible inhibitor, the inhibitory effect of leupeptin can be diminished by dilution or by an excess of substrate.[1] For complete and sustained inhibition, an irreversible inhibitor may be more suitable for certain applications.

Conclusion

This compound is a versatile and effective protease inhibitor that is fundamental to modern protein research. Its broad specificity for serine and cysteine proteases makes it an essential component for protecting proteins from degradation during various experimental procedures. By understanding its properties, mechanism of action, and proper application, researchers can ensure the integrity and quality of their protein samples, leading to more reliable and reproducible results.

References

A Technical Guide to the Natural Source and Production of Leupeptin by Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Leupeptin (B1674832), a potent protease inhibitor produced by actinomycetes. It covers its natural sources, biosynthetic pathway, and detailed protocols for production and purification, supplemented with quantitative data and process diagrams.

Introduction to Leupeptin

Leupeptin, chemically known as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring tripeptide aldehyde.[1][2] It is a reversible competitive inhibitor of a broad spectrum of serine, cysteine, and threonine proteases, including trypsin, plasmin, papain, and cathepsin B.[1] This inhibitory action is attributed to the formation of a covalent hemiacetal adduct between its terminal aldehyde group and the hydroxyl or thiol group in the protease's active site. Produced as a secondary metabolite by various soil bacteria, particularly of the genus Streptomyces, leupeptin is widely used in biochemical research to prevent protein degradation during isolation and analysis.[2]

Natural Sources of Leupeptin

Leupeptin is predominantly isolated from the culture filtrates of various species of actinomycetes. These filamentous bacteria are prolific producers of a wide array of secondary metabolites, including many clinically significant antibiotics and enzyme inhibitors.[3][4]

Table 1: Documented Leupeptin-Producing Actinomycetes

| Species | Reference |

|---|---|

| Streptomyces lavendulae | [2][5] |

| Streptomyces exfoliatus | [2][6][7] |

| Streptomyces roseus | [8] |

| Various Actinomycetes |[9] |

Leupeptin Biosynthesis Pathway

The biosynthesis of leupeptin is a non-ribosomal process, characteristic of many peptide-based secondary metabolites in Streptomyces. While the complete gene cluster in many producing strains is still under investigation, a proposed pathway involves the sequential condensation of L-leucine, followed by N-acetylation and a final reduction step to form the terminal argininal (B8454810) aldehyde. The process is governed by a series of specialized enzymes encoded within a dedicated biosynthetic gene cluster (BGC).[10][11]

The proposed biosynthetic logic begins with the activation of constituent amino acids (leucine and arginine) and their assembly on a multi-enzyme complex.

Production of Leupeptin

The production of leupeptin is typically achieved through submerged fermentation of a high-yielding Streptomyces strain. Production is closely linked to mycelial growth and can be significantly influenced by the composition of the culture medium and fermentation parameters.[6]

Quantitative Production Data

Leupeptin yields are highly dependent on the strain and cultivation conditions. Optimization of nutritional factors, such as carbon, nitrogen, and phosphate (B84403) levels, is critical for maximizing productivity.[6] Notably, the addition of lysine (B10760008) to the growth medium of Streptomyces lavendulae has been shown to dramatically increase leupeptin production.[5]

Table 2: Leupeptin Production Yields Under Various Conditions

| Strain | Cultivation Method | Key Medium Components / Conditions | Yield | Reference |

|---|---|---|---|---|

| Streptomyces lavendulae | Batch Fermentation | Basal Medium | 200 µg/mL | [5] |

| Streptomyces lavendulae | Batch Fermentation | Medium supplemented with Lysine | 1400 µg/mL (1.4 g/L) | [5] |

| Streptomyces exfoliatus SMF13 | Batch Fermentation | Glucose-excess, phosphate-limited, casamino acids | Not specified, but optimized | [6] |

| Streptomyces exfoliatus SMF13 | Chemostat (Continuous) | Phosphate-limited | Productivity: 0.24 g/L/h |[6] |

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported for Streptomyces fermentation and secondary metabolite extraction.

Protocol 1: Fermentation of Leupeptin-Producing Streptomyces

-

Inoculum Preparation (Seed Culture):

-

Aseptically inoculate a loopful of Streptomyces spores or mycelial fragments from a mature agar (B569324) plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

-

Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours until dense, fragmented mycelial growth is observed.[12]

-

-

Production Culture:

-

Prepare the production medium. A medium optimized for Streptomyces exfoliatus consists of glucose-excess, phosphate-limited, and casamino acids.[6] The addition of specific amino acids like lysine may also boost production.[5]

-

Inoculate a 1 L baffled flask containing 200 mL of production medium with 5-10% (v/v) of the seed culture.

-

Incubate the production flask at 28-30°C on a rotary shaker at 200-250 rpm.

-

Monitor the fermentation for 5-7 days. Leupeptin production is typically associated with the stationary phase of growth.[7]

-

-

Control of Leupeptin Degradation:

-

Some strains, like S. exfoliatus, co-produce a Leupeptin-Inactivating Enzyme (LIE) which can degrade the final product, particularly under glucose-limited or phosphate-excess conditions.[6][13]

-

Maintaining phosphate-limited conditions, as in a chemostat or carefully designed batch culture, can suppress LIE production and maximize net yield.[6]

-

Protocol 2: Extraction and Purification of Leupeptin

-

Harvesting:

-

After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C).

-

Since leupeptin is an extracellular metabolite, the supernatant (culture filtrate) is the primary source.[5]

-

-

Initial Extraction:

-

The culture filtrate can be subjected to initial purification steps like ammonium (B1175870) sulphate fractionation to precipitate proteins, including the target inhibitor.[14]

-

-

Chromatographic Purification:

-

A multi-step chromatography process is essential for achieving high purity.

-

Anion-Exchange Chromatography: Apply the crude extract to a DEAE-Sephadex A-50 column or similar anion exchanger to separate molecules based on charge.[14]

-

Gel Filtration Chromatography: Further purify the active fractions from the ion-exchange step using a Sephadex G-75 column or equivalent size-exclusion matrix to separate molecules by size.[14]

-

High-Performance Liquid Chromatography (HPLC): For final polishing and analytical confirmation, use reverse-phase HPLC. Leupeptin can be monitored at a specific retention time.[8]

-

Experimental and Purification Workflow

The overall process from strain cultivation to the purified active compound involves several critical stages. This workflow ensures the efficient production and isolation of high-purity leupeptin for research or developmental use.

Conclusion

Leupeptin remains a vital tool in proteomics and cell biology research. Its production from actinomycetes, particularly Streptomyces species, through controlled fermentation offers a reliable source for this valuable protease inhibitor. Understanding the biosynthetic pathway and optimizing fermentation and purification protocols are key to achieving high yields and purity. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working on the production and application of leupeptin.

References

- 1. Leupeptin - Wikipedia [en.wikipedia.org]

- 2. Leupeptin | C20H38N6O4 | CID 72429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances in Silent Gene Cluster Activation in Streptomyces [frontiersin.org]

- 4. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and purification of the proteinase inhibitor, leupeptin, from culture filtrates of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic study on the production and degradation of leupeptin in Streptomyces exfoliatus SMF13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiological roles of leupeptin and extracellular proteases in mycelium development of Streptomyces exfoliatus SMF13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Streptomyces lividans 66 produces a protease inhibitor via a tRNA-utilizing enzyme interacting with a C-minus NRPS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leupeptins, new protease inhibitors from Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Characterization of the leupeptin-inactivating enzyme from Streptomyces exfoliatus SMF13 which produces leupeptin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of the leupeptin-inactivating enzyme from Streptomyces exfoliatus SMF13 which produces leupeptin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Leupeptin Hydrochloride stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

Introduction